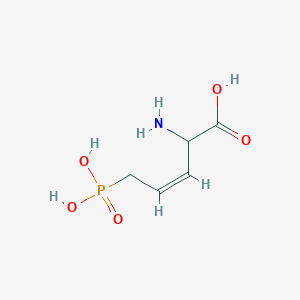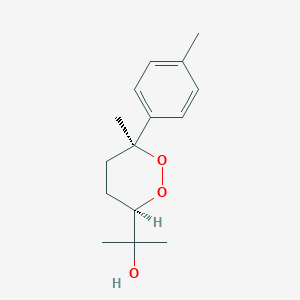
Pregnane-3,6,17-triol triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pregnane-3,6,17-triol triacetate is a steroid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is synthesized from pregnenolone, a steroid hormone that is naturally produced in the body. The synthesis method of pregnane-3,6,17-triol triacetate involves the acetylation of pregnenolone at the 3, 6, and 17 positions.
Wirkmechanismus
The mechanism of action of pregnane-3,6,17-triol triacetate is not fully understood. However, studies have shown that it can modulate various signaling pathways in the body, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. These pathways are involved in various cellular processes, including inflammation, cell proliferation, and apoptosis. By modulating these pathways, pregnane-3,6,17-triol triacetate can exert its anti-inflammatory, anti-cancer, and neuroprotective effects.
Biochemical and Physiological Effects:
Pregnane-3,6,17-triol triacetate has been shown to have various biochemical and physiological effects in animal models. It can reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in the blood and tissues. It can also reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, it has been shown to reduce the levels of amyloid beta (Aβ) and tau proteins in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using pregnane-3,6,17-triol triacetate in lab experiments include its high purity, high yield, and low toxicity. It can be easily synthesized using simple chemical reactions, and it has been shown to have various therapeutic applications in animal models. However, the limitations of using pregnane-3,6,17-triol triacetate in lab experiments include its limited solubility in water and its potential side effects in humans. Further studies are needed to determine the optimal dosage and administration route for this compound.
Zukünftige Richtungen
There are many future directions for the study of pregnane-3,6,17-triol triacetate. One direction is to study its potential therapeutic applications in humans. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Another direction is to study its mechanism of action in more detail. The exact signaling pathways and molecular targets of this compound need to be identified to fully understand its therapeutic potential. Furthermore, the development of novel drug delivery systems for this compound may enhance its therapeutic efficacy and reduce its potential side effects.
Synthesemethoden
The synthesis of pregnane-3,6,17-triol triacetate involves the acetylation of pregnenolone at the 3, 6, and 17 positions using acetic anhydride and pyridine. The reaction is carried out under reflux conditions, and the resulting compound is purified using column chromatography. The yield of this synthesis method is reported to be high, and the purity of the compound is also high.
Wissenschaftliche Forschungsanwendungen
Pregnane-3,6,17-triol triacetate has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. Inflammation is a key factor in many diseases, including cancer and neurodegenerative disorders. Studies have shown that pregnane-3,6,17-triol triacetate can inhibit the production of inflammatory cytokines and reduce inflammation in various animal models. In addition, it has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, it has been studied for its neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
113846-07-4 |
|---|---|
Produktname |
Pregnane-3,6,17-triol triacetate |
Molekularformel |
C8H10NO5P |
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
[(3S,5R,6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,17-diacetyloxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C27H40O7/c1-15(28)27(34-18(4)31)12-9-22-20-14-24(33-17(3)30)23-13-19(32-16(2)29)7-10-25(23,5)21(20)8-11-26(22,27)6/h19-24H,7-14H2,1-6H3/t19-,20+,21-,22-,23-,24-,25+,26-,27-/m0/s1 |
InChI-Schlüssel |
CTHSOFYMWQMUQJ-KLZDTNLLSA-N |
Isomerische SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)OC(=O)C)C)OC(=O)C |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(C4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C)OC(=O)C |
Kanonische SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(C4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C)OC(=O)C |
Synonyme |
5beta-pregnane-3alpha,6alpha,17alpha-triol triacetate PGtriol triacetate pregnane-3,6,17-triol triacetate pregnane-3,6,17-triol triacetate, (3alpha,5beta,6alpha)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(1-Adamantylcarbonyl)(methyl)amino]acetic acid](/img/structure/B220767.png)



![4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium](/img/structure/B220791.png)


